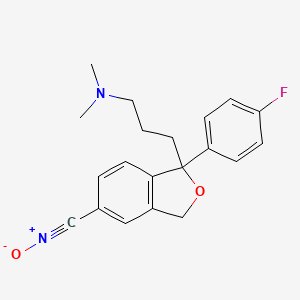

Citalopram Nitrile Oxide

Description

Significance of Transient Intermediates in Complex Pharmaceutical Molecule Construction

Transient intermediates are short-lived, high-energy molecular entities that exist ephemerally during a chemical reaction. meghmaniglobal.com While not stable enough to be isolated under normal conditions, their formation is crucial for a reaction to proceed from starting materials to the final product. In the synthesis of complex pharmaceutical molecules, these intermediates are not merely transitional curiosities; they are the linchpins that enable the construction of elaborate molecular frameworks. meghmaniglobal.com Their high reactivity drives the formation of new chemical bonds, often with high selectivity, which is essential for building molecules with precise three-dimensional structures. americanpharmaceuticalreview.com

The strategic use of reactive intermediates allows chemists to develop efficient and scalable synthetic routes. arborpharmchem.com By understanding and controlling the formation and subsequent reactions of these species, it is possible to streamline multi-step syntheses, improve yields, and access novel molecular structures that would be otherwise difficult to obtain. arborpharmchem.com In pharmaceutical manufacturing, controlling the pathways involving these intermediates is critical to ensure the purity, potency, and safety of the final API. americanpharmaceuticalreview.com

Overview of 1,3-Dipoles in Modern Organic Synthesis

Among the diverse classes of reactive intermediates, 1,3-dipoles hold a prominent position in synthetic organic chemistry. A 1,3-dipole is a molecule with a three-atom π-system containing four π-electrons, which results in the separation of positive and negative charges over the three atoms. This structure allows them to readily participate in a type of chemical reaction known as a 1,3-dipolar cycloaddition. wikipedia.org

First extensively studied and categorized by Rolf Huisgen, these reactions involve the interaction of a 1,3-dipole with a "dipolarophile" (typically an alkene or alkyne) to form a five-membered heterocyclic ring. wikipedia.org This [3+2] cycloaddition is a powerful tool for constructing heterocycles, which are core structural motifs in a vast number of pharmaceuticals. ijpcbs.comnih.gov The reaction is highly valuable due to its efficiency and stereospecificity, allowing for precise control over the architecture of the resulting molecule. wikipedia.org

Fundamental Chemical Structure and Reactivity of Nitrile Oxides (R-C≡N⁺-O⁻) as a Class of Reactive Species

Nitrile oxides are a key class of 1,3-dipoles with the general chemical structure R−C≡N⁺−O⁻. wikipedia.org This linear arrangement features a central nitrogen atom bearing a positive charge and a terminal oxygen atom with a negative charge. Most nitrile oxides are highly reactive and unstable, often generated in situ (in the reaction mixture) for immediate use, as they tend to dimerize or polymerize rapidly if left unreacted. ijpcbs.comresearchgate.netrushim.ru Common methods for their generation include the dehydration of primary nitro compounds or the dehydrohalogenation of hydroxymoyl halides. wikipedia.org

The primary reactivity of nitrile oxides is characterized by their participation in 1,3-dipolar cycloaddition reactions. ijpcbs.com When reacted with an alkene (a C=C double bond), they form 2-isoxazolines. wikipedia.orgbenthamdirect.com Similarly, a reaction with an alkyne (a C≡C triple bond) yields an isoxazole (B147169). wikipedia.orgnih.gov These resulting heterocyclic products, isoxazolines and isoxazoles, are stable and serve as versatile building blocks for further chemical transformations, making nitrile oxide cycloadditions a powerful strategy in multi-step synthesis. ijpcbs.comingentaconnect.com

| Property | Description |

| Class | 1,3-Dipole |

| General Formula | R-C≡N⁺-O⁻ |

| Key Reaction | 1,3-Dipolar Cycloaddition |

| Generation | Typically generated in situ from precursors like aldoximes or nitroalkanes. wikipedia.orgresearchgate.net |

| Stability | Generally unstable and reactive, prone to dimerization. ijpcbs.comrushim.ru |

| Cycloaddition w/ Alkenes | Forms 2-isoxazolines. ijpcbs.combenthamdirect.com |

| Cycloaddition w/ Alkynes | Forms isoxazoles. wikipedia.orgijpcbs.com |

Conceptual Positioning of Citalopram (B1669093) Nitrile Oxide within Advanced Synthetic Methodologies

Citalopram is a widely recognized antidepressant of the selective serotonin (B10506) reuptake inhibitor (SSRI) class. libretexts.orgsemanticscholar.org Its structure contains a nitrile group (−C≡N). wikipedia.org The compound "Citalopram Nitrile Oxide" refers to a derivative where this nitrile group has been oxidized to a nitrile oxide functional group (−C≡N⁺−O⁻). This specific molecule, also named "citalopram cyano N-oxide," has been identified as a process-related impurity and degradation product of citalopram. semanticscholar.org

While not typically employed as a deliberate synthetic intermediate for building other molecules, the existence of this compound is significant from a process chemistry and stability perspective. Its formation highlights the chemical reactivity of the nitrile group within the citalopram framework under certain oxidative conditions. semanticscholar.org

Conceptually, this compound is positioned as a reactive intermediate whose chemical behavior would be governed by the established principles of nitrile oxide chemistry. As a nitrile oxide, it would be expected to be highly reactive and capable of undergoing 1,3-dipolar cycloaddition reactions if a suitable dipolarophile were present. The study of such impurities is crucial in pharmaceutical development to understand potential degradation pathways and to ensure the quality and stability of the final drug product. Therefore, while this compound is primarily viewed as an impurity, it serves as a practical example of a complex pharmaceutical molecule bearing a reactive nitrile oxide functionality.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O2/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22-24)12-16(19)14-25-20/h4-9,12H,3,10-11,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVTNHLAXBFGVJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#[N+][O-])C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346601-93-1 | |

| Record name | Citalopram N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346601931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CITALOPRAM NITRILE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PF4599LDY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies for the Generation of Citalopram Nitrile Oxide and Its Chemical Precursors

Design and Synthesis of Precursors for Nitrile Oxide Formation

The generation of Citalopram (B1669093) Nitrile Oxide is predicated on the availability of suitable precursor molecules. The primary synthetic challenge lies in the construction of a citalopram analogue bearing a functional group that can be readily converted into a nitrile oxide. The following sections detail the principal routes to such precursors.

Hydroximoyl Halide Routes (e.g., dehydrohalogenation)

The dehydrohalogenation of hydroximoyl halides is a classical and widely employed method for the in-situ generation of nitrile oxides. This approach, applied to the synthesis of Citalopram Nitrile Oxide, would necessitate the preparation of Citalopram Hydroximoyl Halide.

The synthesis of the hydroximoyl halide precursor can be envisioned starting from Citalopram Aldoxime. The aldoxime is treated with a halogenating agent, such as N-chlorosuccinimide (NCS) or chlorine gas, to yield the corresponding hydroximoyl chloride. The subsequent dehydrohalogenation of this intermediate, typically effected by the addition of a non-nucleophilic base like triethylamine (B128534), would generate this compound in situ. google.comgoogle.com The high reactivity of the nitrile oxide often requires its immediate trapping with a dipolarophile if a subsequent reaction is desired.

A potential synthetic pathway is outlined below:

Formation of Citalopram Aldehyde: A key intermediate, 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbaldehyde, can be synthesized through various methods, including the formylation of a suitable citalopram precursor. A patent describes a process where a Grignard reagent derived from 1-(4'-fluorophenyl)-1-(3-dimethylaminopropyl)-5-halophthalane is reacted with a substituted formamide (B127407) to yield the aldehyde. google.comgoogle.com

Oximation: The resulting aldehyde is then converted to Citalopram Aldoxime by reaction with hydroxylamine. google.comgoogle.com

Halogenation: The Citalopram Aldoxime is subsequently halogenated to produce Citalopram Hydroximoyl Halide.

Dehydrohalogenation: The final step involves the base-mediated elimination of hydrogen halide to generate this compound.

Table 1: Reagents for Hydroximoyl Halide Formation and Dehydrohalogenation

| Step | Reagent Class | Specific Examples |

| Halogenation of Aldoxime | Halogenating Agents | N-Chlorosuccinimide (NCS), N-Bromosuccinimide (NBS), Chlorine (Cl₂), Nitrosyl chloride |

| Dehydrohalogenation | Non-nucleophilic Bases | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA) |

Primary Nitro Compound Dehydration Approaches

The dehydration of primary nitro compounds offers another established route to nitrile oxides. For the synthesis of this compound, this would involve a precursor such as 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-5-(nitromethyl)-1,3-dihydroisobenzofuran.

The synthesis of this nitro-precursor could potentially be achieved by the reduction of the corresponding 5-formyl derivative to the alcohol, followed by conversion to a halide and subsequent nucleophilic substitution with a nitrite (B80452) salt. Alternatively, a direct nitration of a suitable precursor at the benzylic position of the 5-substituent could be explored, although this may present selectivity challenges.

Once the primary nitro compound is obtained, its dehydration to this compound can be accomplished using various reagents. The Mukaiyama reaction, which employs a dehydrating agent like phenyl isocyanate in the presence of a catalytic amount of a base such as triethylamine, is a prominent example. scilit.combeilstein-journals.orgbiosynth.com Other dehydrating systems include benzenesulfonyl chloride or ethyl chloroformate with triethylamine. scilit.com

Table 2: Dehydrating Agents for Primary Nitro Compounds

| Method | Dehydrating Agent | Base (if required) | By-products |

| Mukaiyama Reaction | Phenyl isocyanate | Triethylamine (catalytic) | Diphenylurea |

| Shimizu Method | Benzenesulfonyl chloride | Triethylamine | Triethylammonium chloride, benzenesulfonic acid |

| Shimizu Method | Ethyl chloroformate | Triethylamine | Triethylammonium chloride, ethanol, CO₂ |

Aldoxime Oxidation Methodologies

The direct oxidation of aldoximes represents a more direct pathway to nitrile oxides, circumventing the need for the isolation of hydroximoyl halide intermediates. Citalopram Aldoxime, with the CAS number 227954-88-3, is a known compound and is cited as an intermediate in the synthesis of this compound, making this a highly plausible route. pharmaffiliates.comsynzeal.comresearchgate.net

A variety of oxidizing agents can be employed for this transformation. Mild oxidants are generally preferred to avoid over-oxidation or side reactions. Commonly used reagents include lead tetraacetate, mercuric acetate, and hypervalent iodine reagents such as (diacetoxyiodo)benzene (B116549) (DIB). google.comthieme-connect.comgoogle.commdpi.comwipo.int The reaction is often carried out in the presence of a dipolarophile to trap the generated nitrile oxide.

A patent for the synthesis of citalopram describes the formation of an aldehyde intermediate which is subsequently converted to an oxime. google.comasianpubs.org This oxime is then dehydrated to the nitrile. While the patent focuses on the nitrile synthesis, the same oxime intermediate is the direct precursor for the nitrile oxide via oxidation.

Table 3: Oxidizing Agents for the Conversion of Aldoximes to Nitrile Oxides

| Oxidizing Agent | Typical Reaction Conditions |

| Lead Tetraacetate | Organic solvent (e.g., Dichloromethane) |

| Mercuric Acetate | Mild conditions |

| (Diacetoxyiodo)benzene (DIB) | Methanol, catalytic Trifluoroacetic acid |

| Chloramine-T | Ethanol, reflux |

| N-Bromosuccinimide (NBS) | Dimethylformamide (DMF), followed by base |

Generation from Diazocarbonyl Compounds

A more recent method for the generation of nitrile oxides involves the reaction of diazocarbonyl compounds with a nitrosyl transfer agent. This approach could potentially be adapted for the synthesis of this compound, although it would require the synthesis of a specific diazocarbonyl precursor of citalopram.

The synthesis of such a precursor might start from a carboxylic acid derivative of citalopram, which would be converted to the corresponding acid chloride and then reacted with diazomethane (B1218177) or a related diazo-transfer reagent.

The subsequent conversion to the nitrile oxide can be achieved by reacting the diazocarbonyl compound with tert-butyl nitrite, in some cases facilitated by a copper catalyst. nih.govnih.govku.dknih.govnih.gov A catalyst-free method has also been reported, where the diazocarbonyl compound reacts directly with tert-butyl nitrite under mild conditions. nih.govnih.govku.dknih.gov

Exploration of Novel Precursor Architectures

Research into new methods for nitrile oxide generation continues to provide novel precursor options. One such innovative approach involves the dehydration of O-silylated hydroxamic acids. synzeal.comacs.org This method offers the advantage of using stable, crystalline precursors.

For the synthesis of this compound, this would require the preparation of the corresponding O-silylated hydroxamic acid. This could be synthesized from a citalopram carboxylic acid derivative, which is first converted to the hydroxamic acid and then protected with a silyl (B83357) group (e.g., tert-butyldiphenylsilyl). Treatment of this precursor with trifluoromethanesulfonic anhydride (B1165640) and triethylamine would then generate the this compound. synzeal.comacs.org

In Situ Generation and Stabilization Techniques for this compound

Due to their high reactivity and propensity to dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), nitrile oxides are almost exclusively generated in situ for subsequent reactions. google.comnih.gov The stability of a nitrile oxide is influenced by steric and electronic factors. Sterically hindered nitrile oxides, such as mesityl nitrile oxide, can be isolated as stable crystalline solids. google.com For this compound, which is not exceptionally sterically hindered, in situ generation is the most practical approach.

Stabilization of the generated this compound is primarily achieved by controlling the reaction conditions and ensuring the presence of a suitable trapping agent, such as an alkene or alkyne for [3+2] cycloaddition reactions. The choice of solvent can also play a role, and in some cases, the reaction can be performed in water, which can surprisingly stabilize the nitrile oxide intermediate to allow for the desired cycloaddition to occur. The reaction temperature is another critical parameter, with lower temperatures generally favoring the stability of the nitrile oxide.

Oxidative Reagents and Conditions (e.g., hypohalites, chloramine-T, hypervalent iodine reagents)

The conversion of an aldoxime, such as the Citalopram aldoxime precursor, into a nitrile oxide is fundamentally an oxidation reaction. A variety of reagents and conditions have been developed to achieve this transformation efficiently.

Hypohalites : Simple and effective, hypohalites are a classic choice for this oxidation. Aqueous sodium hypochlorite (B82951) (NaOCl), or common bleach, can be used to convert aromatic oximes into their corresponding nitrile oxides. google.com Another powerful reagent, tert-butyl hypoiodite (B1233010) (t-BuOI), can be generated in situ from tert-butyl hypochlorite (t-BuOCl) and sodium iodide (NaI) to facilitate the reaction under mild conditions. researchgate.netijpcbs.com

Chloramine-T : Chloramine-T serves as an effective oxidant for generating nitrile oxides from aldoximes in situ. thieme-connect.com This method is often employed in the presence of a dipolarophile to trap the nitrile oxide as it forms, leading to good yields of the desired cycloaddition product, such as an isoxazoline (B3343090). ijpcbs.commaynoothuniversity.ie

Hypervalent Iodine Reagents : Hypervalent iodine compounds are widely regarded as mild, efficient, and environmentally benign oxidants for generating nitrile oxides. lucp.netarkat-usa.org Several specific reagents have proven highly effective:

Iodobenzene diacetate (PhI(OAc)₂) : In methanol, often with a catalytic amount of trifluoroacetic acid (TFA), PhI(OAc)₂ efficiently oxidizes aldoximes. researchgate.netarkat-usa.org The resulting nitrile oxides can be trapped in situ by alkenes or alkynes. acs.org

[Hydroxy(tosyloxy)iodo]benzene (HTIB, Koser's reagent) : HTIB is a robust reagent for generating nitrile oxides from aldoximes. This method is attractive for its simplicity, as it often requires no base, metal, or other additives to proceed. researchgate.net

Other Reagents : Phenyliodine(III) bis(trifluoroacetate) (PIFA) and (diacetoxyiodo)benzene (DIB) are also effective hypervalent iodine oxidants for this purpose. arkat-usa.org

The table below summarizes key oxidative reagents for the generation of nitrile oxides from aldoximes.

| Reagent Class | Specific Reagent | Typical Conditions | Reference |

|---|---|---|---|

| Hypohalites | Sodium Hypochlorite (NaOCl) | Aqueous solution, -5°C to 20°C | google.com |

| Hypohalites | tert-Butyl Hypoiodite (t-BuOI) | In situ generation from t-BuOCl and NaI | researchgate.netijpcbs.com |

| N-Halo Compounds | Chloramine-T | Used as an in situ oxidant | ijpcbs.comthieme-connect.com |

| Hypervalent Iodine | Iodobenzene Diacetate (PhI(OAc)₂) | Methanol, often with catalytic TFA | researchgate.netarkat-usa.org |

| Hypervalent Iodine | HTIB (Koser's Reagent) | Often requires no additives | researchgate.net |

| Hypervalent Iodine | PIFA | Aqueous Methanol | arkat-usa.org |

Catalyst-Free Approaches to Nitrile Oxide Formation

While oxidation is a primary route, several catalyst-free methods exist for generating nitrile oxides from different precursors. These approaches avoid the use of metal or organocatalysts.

One of the most established methods is the dehydrohalogenation of hydroximoyl chlorides . This reaction is typically triggered by a simple base, such as triethylamine (NEt₃) or sodium bicarbonate, and does not require a catalyst. rushim.ruresearchgate.net

Another classic catalyst-free route is the dehydration of primary nitroalkanes , often referred to as the Mukaiyama method. rushim.ru This process typically uses a dehydrating agent like phenylisocyanate in the presence of a catalytic amount of a base (e.g., Et₃N) to facilitate the elimination of water and form the nitrile oxide. rsc.org

More recently, a novel catalyst-free method has been developed involving the reaction of diazocarbonyl compounds with tert-butyl nitrite (TBN) . nsf.gov This transformation proceeds under mild conditions through a nitrosyl transfer mechanism, generating the nitrile oxide without the need for any catalyst or additive. nsf.gov Furthermore, light-induced, or photochemical, generation of nitrile oxides from specific precursors like pyrene-equipped chloro oximes represents another catalyst-free strategy. researchgate.net

Catalytic Methodologies for Nitrile Oxide Generation

Developing catalytic versions of the oxidation of aldoximes is a key goal for improving sustainability and efficiency.

Catalytic Hypervalent Iodine Chemistry : A significant advancement is the use of a catalytic amount of an iodoarene (e.g., 3,5-dimethyl-iodobenzene) with a stoichiometric terminal oxidant, such as Oxone. acs.orgorganic-chemistry.org In this system, the iodoarene is oxidized in situ to the active hypervalent iodine(III) species, which then oxidizes the aldoxime to the nitrile oxide. The iodoarene is regenerated, allowing it to re-enter the catalytic cycle. The presence of hexafluoroisopropanol (HFIP) as a co-solvent often enhances the reactivity and efficiency of the catalytic cycle. acs.orgorganic-chemistry.orgnih.gov

Manganese Nanoparticle (MnVI-NP) Catalysis : High-valency manganese nanoparticles have emerged as effective catalysts for the generation of nitrile oxides from aldoximes. thieme-connect.com This protocol is noted for its fast reaction times under mild conditions and operational simplicity, avoiding the need for acids or bases. The high surface activity of the nanoparticles facilitates the smooth oxidation of the aldoxime. thieme-connect.com

The table below details these catalytic methodologies.

| Catalytic System | Catalyst | Co-reagent / Conditions | Key Features | Reference |

|---|---|---|---|---|

| Hypervalent Iodine | Iodoarene (catalytic) | Oxone (terminal oxidant), HFIP/MeOH/H₂O | Catalyst is regenerated in situ; mild conditions. | acs.orgnih.gov |

| Nanoparticle Catalysis | MnVI-NPs (catalytic) | Benign reaction conditions | Fast, operationally simple, avoids acids/bases. | thieme-connect.com |

Strategies for Controlling Formation Rate and Limiting Dimerization

The primary challenge in working with nitrile oxides, including this compound, is their propensity to undergo rapid dimerization to form stable furoxan by-products. rushim.ruresearchgate.net Several strategies are employed to mitigate this unwanted side reaction and favor the desired transformation, such as cycloaddition.

In Situ Trapping : The most common and effective strategy is to generate the nitrile oxide in situ in the presence of a high concentration of a trapping agent (a dipolarophile), such as an alkene or alkyne. If the rate of the intermolecular cycloaddition is significantly faster than the rate of dimerization, the desired product is formed preferentially. researchgate.netijpcbs.com

Slow Addition of Reagents : The dimerization of nitrile oxides is a second-order reaction (rate is proportional to [nitrile oxide]²), while the desired cycloaddition with a trap is a bimolecular reaction (rate is proportional to [nitrile oxide][trap]). By keeping the instantaneous concentration of the nitrile oxide low, the rate of dimerization can be dramatically reduced relative to the rate of cycloaddition. This is achieved by the slow addition of the limiting reagent, such as the oxidant or the nitrile oxide precursor, to the reaction mixture using a syringe pump. nsf.gov

Steric Hindrance : The rate of dimerization can be suppressed by introducing sterically bulky substituents near the nitrile oxide functional group. Ortho-substituted aromatic nitrile oxides, for example, are often more stable and less prone to dimerization than their unsubstituted counterparts. rushim.rugoogle.com The use of benzotriazole (B28993) substituents has also been reported as a strategy to act as steric auxiliaries to prevent dimerization. researchgate.net

Reaction Conditions : Controlling reaction parameters such as temperature can also limit dimerization. Many nitrile oxide generation reactions are performed at room temperature or lower to decrease the rate of the unwanted dimerization pathway. google.com

Chemical Reactivity and Transformation Pathways of Citalopram Nitrile Oxide

1,3-Dipolar Cycloaddition (1,3-DC) Reactions

The primary and most significant reaction pathway for Citalopram (B1669093) Nitrile Oxide is the 1,3-dipolar cycloaddition (1,3-DC). This reaction, often referred to as the Huisgen cycloaddition, involves the concerted or stepwise addition of the 1,3-dipole (Citalopram Nitrile Oxide) to a dipolarophile, typically a molecule containing a double or triple bond, to form a five-membered heterocycle. wikipedia.org When reacting with alkenes, the product is a Δ²-isoxazoline, and with alkynes, an isoxazole (B147169) is formed. cdnsciencepub.combeilstein-journals.org These reactions are highly valued for their ability to create complex molecular architectures with a high degree of control over regiochemistry and stereochemistry. wikipedia.org

Regioselectivity in Cycloadditions with Diverse Dipolarophiles (Alkenes, Alkynes, Heteroatom Multiple Bonds)

The 1,3-dipolar cycloaddition of aryl nitrile oxides is renowned for its high degree of regioselectivity, meaning the orientation of the dipole relative to an unsymmetrical dipolarophile is highly controlled. eurekaselect.combenthamdirect.com In the case of this compound reacting with a monosubstituted alkene (R-CH=CH₂), two regioisomers are possible: the 5-substituted isoxazoline (B3343090) or the 4-substituted isoxazoline. Typically, reactions with terminal alkenes predominantly yield the 5-substituted regioisomer. scielo.br However, this outcome can be influenced by various factors and is not universal. For instance, studies on tertiary cinnamides have shown an unusual reversal of regioselectivity, favoring the 4-substituted product due to steric interactions. acs.org

Reactions with alkynes follow similar principles to yield either 5-substituted or 4-substituted isoxazoles. Cycloadditions can also occur with dipolarophiles containing heteroatom multiple bonds, such as thioketones (thiones), which are known to be highly reactive "superdipolarophiles" that react with nitrile oxides to form Δ²-1,4,2-oxathiazolines. nycu.edu.tw

| Dipolarophile Type | Predominant Regioisomer with Aryl Nitrile Oxides | Controlling Factors | Reference |

|---|---|---|---|

| Electron-Rich Alkenes (e.g., Vinyl ethers) | 5-substituted isoxazoline | LUMO(dipole)-HOMO(dipolarophile) control | scielo.br |

| Electron-Poor Alkenes (e.g., Acrylates) | Mixture of 5- and 4-substituted isoxazolines | HOMO(dipole)-LUMO(dipolarophile) control | scielo.br |

| Terminal Alkynes | 5-substituted isoxazole | Electronic and Steric | beilstein-journals.org |

| Tertiary Cinnamides | 4-substituted isoxazoline (unusual) | Steric hindrance | acs.org |

| Thiones (C=S) | Spiro-1,4,2-oxathiazoline | LUMO(dipole)-HOMO(dipolarophile) control | nycu.edu.tw |

Frontier Molecular Orbital (FMO) theory is the most powerful model for explaining the regioselectivity of 1,3-dipolar cycloadditions. scielo.brnycu.edu.tw The outcome is determined by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants. The reaction is favored when the energy gap between the interacting orbitals is smallest and the overlap between the terminal atomic orbitals is largest.

There are three types of 1,3-dipolar cycloadditions according to the Sustmann classification, based on the relative energies of the frontier orbitals:

Type I: The reaction is controlled by the HOMO(dipole)-LUMO(dipolarophile) interaction. This is common for reactions with electron-deficient dipolarophiles like acrylates.

Type II (Inverse electron-demand): The reaction is controlled by the LUMO(dipole)-HOMO(dipolarophile) interaction. This is typical for aryl nitrile oxides reacting with electron-rich dipolarophiles like vinyl ethers or simple alkenes. nycu.edu.tw

Type III: Both interactions are significant.

For an aryl nitrile oxide like this compound, the carbon atom has the larger orbital coefficient in the LUMO, while the oxygen atom has the larger coefficient in the HOMO. In a Type II reaction with a simple alkene, the dominant interaction is between the LUMO of the nitrile oxide and the HOMO of the alkene. This leads to the formation of the bond between the nitrile oxide carbon and the unsubstituted carbon of the alkene, resulting in the 5-substituted isoxazoline. scielo.br DFT calculations on benzonitrile (B105546) oxide and similar systems confirm that this LUMO(dipole)-HOMO(dipolarophile) controlled pathway generally has a lower activation energy for the formation of the 5-substituted isomer. scielo.brmdpi.com

While FMO theory provides the fundamental electronic basis for regioselectivity, steric and other electronic effects play a crucial modifying role.

Electronic Factors: Substituents on both the aryl ring of the nitrile oxide and the dipolarophile can alter the energies and coefficients of the frontier orbitals, thereby influencing the regiochemical outcome. icm.edu.pl For this compound, the electron-withdrawing fluorine atom and the electron-donating ether oxygen on the phthalane ring system would subtly modulate the electronic character of the dipole compared to unsubstituted benzonitrile oxide. Computational studies on substituted benzonitrile oxides show that electron-donating groups on the dipolarophile generally accelerate LUMO(dipole)-controlled reactions, reinforcing the formation of the 5-substituted isomer. icm.edu.placs.org

Steric Factors: Steric hindrance can override electronic preferences, especially with bulky reactants. acs.org The Citalopram moiety is sterically demanding due to the 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran structure. This bulk would disfavor the transition state leading to the 4-substituted isomer, where the substituent on the dipolarophile would be closer to the cumbersome aryl part of the nitrile oxide. This steric repulsion generally reinforces the electronically preferred formation of the 5-substituted product. researchgate.net However, in cases where the dipolarophile is also very bulky, such as with tertiary cinnamides, steric clashes can become the dominant factor, forcing the reaction through a higher-energy transition state to yield the "anti-FMO" 4-substituted regioisomer. acs.org

Theoretical Interpretation of Regioselectivity via Frontier Molecular Orbital (FMO) Theory

Stereoselectivity in Cycloaddition Reactions (Diastereoselectivity, Enantioselectivity)

When one or both of the reacting partners are chiral, 1,3-dipolar cycloadditions can proceed with stereoselectivity, producing an unequal mixture of stereoisomers.

Diastereoselectivity: Citalopram is a chiral molecule, existing as (S)- and (R)-enantiomers. Therefore, this compound is also a chiral 1,3-dipole. When it reacts with an achiral dipolarophile, the transition states leading to different diastereomers are not energetically equivalent. The inherent chirality of the citalopram framework can direct the dipolarophile to one face of the dipole, resulting in diastereoselectivity. This substrate-controlled induction has been observed in cycloadditions with other chiral molecules, such as those involving sugar-based templates or bicyclic monoterpenes. mdpi.comresearchgate.net

Enantioselectivity: For the reaction of an achiral nitrile oxide with an achiral dipolarophile to produce a chiral product, an external source of chirality is required to induce enantioselectivity.

Achieving high enantioselectivity is a major goal in modern organic synthesis. For nitrile oxide cycloadditions, the primary strategies involve either substrate control or catalyst control.

Chiral Auxiliary Control: A chiral auxiliary can be temporarily attached to the achiral dipolarophile (e.g., an acrylate). The auxiliary's steric and electronic properties block one face of the dipolarophile from the incoming nitrile oxide, leading to a diastereoselective reaction. acs.org Subsequent removal of the auxiliary provides the enantiomerically enriched product. Camphorsultam is a well-known and effective chiral auxiliary for this purpose. researchgate.net

Substrate Control: As mentioned, if the nitrile oxide itself is chiral, like this compound, it can induce diastereoselectivity in reactions with achiral dipolarophiles. Similarly, if the dipolarophile is chiral (e.g., derived from a natural product), it can induce diastereoselectivity in reactions with an achiral nitrile oxide. eurekaselect.commdpi.com

The use of chiral Lewis acid catalysts is a more elegant and atom-economical approach to enantioselective cycloadditions. The catalyst coordinates to the dipolarophile, which typically contains a Lewis basic site (like a carbonyl group), lowering its LUMO energy and accelerating the reaction. nih.gov The chiral ligands on the metal catalyst create a spatially defined chiral environment, forcing the nitrile oxide to approach from a specific face, thus leading to one enantiomer of the product over the other. scielo.br

A variety of metal-ligand complexes have been developed for this purpose. For example, chiral binaphthyldiimine (BINIM)-Ni(II) complexes have been shown to effectively catalyze the reaction between aryl nitrile oxides and alkenoyl-pyrazolidinones, achieving high yields and enantioselectivities up to 95% ee. nih.gov Other successful systems involve copper or ruthenium complexes with chiral ligands. scielo.br

| Chiral Catalyst System | Dipolarophile Type | Typical Enantioselectivity (ee) | Reference |

|---|---|---|---|

| (R)-BINIM-Ni(II) Complexes | 3-(2-Alkenoyl)-2-oxazolidinones | 42-96% | nih.gov |

| (R)-BINIM-Ni(II) Complexes | 2-(2-Alkenoyl)-3-pyrazolidinones | 75-95% | nih.gov |

| Diethylzinc / (R,R)-DIPT | Allylic Alcohols | >99% | scielo.br |

| Chiral Ru(I) Complex | Methacrolein | 73% | scielo.br |

| (S)-Biaryl Ligand-AgOAc | Iminoesters | up to 99% | scielo.br |

Asymmetric Induction Strategies

Scope of Dipolarophiles in Reactions with this compound (e.g., strained alkenes, internal alkynes, electron-deficient nitriles)

The most characteristic reaction of nitrile oxides is the [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition, with a variety of unsaturated compounds (dipolarophiles). wikipedia.org This reaction pathway is a powerful tool for constructing five-membered heterocyclic rings with high regio- and stereoselectivity. wikipedia.org For this compound, the reaction with dipolarophiles such as alkenes and alkynes would lead to isoxazoline and isoxazole derivatives, respectively, appended to the citalopram scaffold.

The reaction rate and selectivity are influenced by both steric and electronic factors. The bulky dihydroisobenzofuran substituent on the aromatic ring of this compound would likely decrease reaction rates compared to less hindered aryl nitrile oxides. researchgate.netresearchgate.net

Strained Alkenes : Highly strained alkenes, such as norbornene derivatives, are particularly reactive dipolarophiles due to the release of ring strain in the transition state. The reaction of this compound with such alkenes is expected to proceed readily to form the corresponding fused isoxazoline adducts.

Internal Alkynes : The cycloaddition with internal (non-terminal) alkynes typically requires more forcing conditions (e.g., elevated temperatures) compared to terminal alkynes. rsc.org The reaction of this compound with internal alkynes would yield 3,4,5-trisubstituted isoxazoles. Ruthenium catalysis has been shown to favor the formation of 3,4-disubstituted isoxazoles from internal alkynes, which could be a potential route for controlling regioselectivity in this case. nih.gov

Electron-Deficient Nitriles : Nitrile oxides can react with other nitriles to form 1,2,4-oxadiazoles. This reaction is most efficient when the dipolarophilic nitrile is activated by an electron-withdrawing group. rsc.org An alternative, inverse electron-demand cycloaddition is possible between an electron-deficient nitrile oxide and an electron-rich nitrile. rsc.org Given the complex electronic nature of the citalopram backbone, the reactivity towards nitriles would depend on the specific substrate used.

| Dipolarophile Class | Example Dipolarophile | Expected Product Scaffold | Notes |

|---|---|---|---|

| Strained Alkene | Norbornene | 3-Aryl-3,3a,4,5,6,6a-hexahydro-4,6-methanobenzo[c]isoxazole | Reaction is driven by release of ring strain. |

| Internal Alkyne | Diphenylacetylene | 3-Aryl-4,5-diphenylisoxazole | Often requires thermal conditions or catalysis. nih.gov |

| Electron-Deficient Nitrile | Malononitrile | 3-Aryl-5-(dicyanomethyl)-1,2,4-oxadiazole | Reaction proceeds via [3+2] cycloaddition. rsc.org |

Other Reaction Pathways of this compound

Beyond cycloadditions, nitrile oxides can undergo several other transformations, including dimerization, rearrangement, and addition reactions.

In the absence of a reactive dipolarophile, nitrile oxides tend to dimerize. The most common pathway for this is the head-to-tail dimerization to form a 1,2,5-oxadiazole-2-oxide, commonly known as a furoxan. rsc.orgresearchgate.net This process is believed to occur in a stepwise manner through a dinitrosoalkene diradical intermediate. rsc.org

However, this dimerization is highly sensitive to steric hindrance. Aryl nitrile oxides with bulky substituents in the ortho positions are often stable enough to be isolated and show a significantly reduced tendency to dimerize. researchgate.netanu.edu.au Given the large substituent at the position ortho to the nitrile oxide group in this compound, it is highly probable that its dimerization to the corresponding furoxan would be sterically hindered and therefore a slow process. Alternative dimerization pathways to form 1,2,4-oxadiazole-4-oxides or 1,4,2,5-dioxadiazines are generally less favored. rsc.orgrushim.ru

A characteristic reaction for nitrile oxides, particularly those that are sterically hindered and resistant to dimerization, is thermal or acid-catalyzed rearrangement to the corresponding isocyanate. researchgate.netanu.edu.au This transformation, known as the nitrile oxide-isocyanate rearrangement, is thought to proceed through the decomposition of a polymeric intermediate. For this compound, this pathway would lead to the formation of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-5-isocyanato-1,3-dihydroisobenzofuran. This rearrangement is a significant consideration, especially under prolonged heating conditions where cycloaddition or dimerization is slow. researchgate.net

The carbon atom of the nitrile oxide group is electrophilic and susceptible to attack by nucleophiles. wikipedia.org This can lead to the formation of acyclic products. For example, reaction with organometallic reagents like Grignard reagents can add an alkyl or aryl group to the carbon, leading to a ketoxime after workup. The nitrile group itself, from which the nitrile oxide is derived, is also known to undergo nucleophilic attack by strong nucleophiles like Grignard or organolithium reagents, which typically results in the formation of ketones after hydrolysis of the intermediate imine. libretexts.org

While the nitrile oxide is primarily known for its 1,3-dipolar reactivity, strong nucleophiles could potentially react at the electrophilic carbon. The nitrogen atom of the parent nitrile group in citalopram has been noted to act as a hydrogen bond acceptor in interactions with its biological target, but its nucleophilicity is generally low. nih.gov Electrophilic additions to the nitrile oxide moiety are less common.

Rearrangement Reactions (if specific to related nitrile oxide structures)

Formation of Key Heterocyclic Scaffolds (e.g., isoxazolines, isoxazoles, furoxans)

The reactivity of this compound serves as a gateway to several important heterocyclic structures, which are formed through the pathways described above.

Isoxazolines : These five-membered heterocycles are the direct products of the [3+2] cycloaddition reaction between this compound and an alkene. wikipedia.orgmdpi.com The reaction is a cornerstone of nitrile oxide chemistry and provides a reliable method for synthesizing highly substituted 2-isoxazolines. researchgate.net

Isoxazoles : When an alkyne is used as the dipolarophile in the [3+2] cycloaddition, the resulting product is an aromatic isoxazole ring. nih.govmdpi.com This reaction allows for the construction of 3-aryl-isoxazoles, which can be further substituted depending on the alkyne used.

Furoxans (1,2,5-Oxadiazole-2-oxides) : These six-membered, dimeric structures are the characteristic products of nitrile oxide dimerization. rsc.org As noted, their formation from this compound is expected to be slow due to steric hindrance, but it remains a potential side-reaction or a primary pathway in the absence of other reaction partners. researchgate.netanu.edu.au

| Reaction Pathway | Reactant(s) | Resulting Heterocyclic Scaffold | Governing Factors |

|---|---|---|---|

| [3+2] Cycloaddition | Alkene | Isoxazoline | Primary pathway with unsaturated partners. wikipedia.org |

| [3+2] Cycloaddition | Alkyne | Isoxazole | Yields aromatic heterocycle. nih.gov |

| Dimerization | This compound (self-reaction) | Furoxan | Competing reaction, suppressed by steric hindrance. anu.edu.au |

| [3+2] Cycloaddition | Nitrile | 1,2,4-Oxadiazole | Requires activated or specific electronic pairing of reactants. rsc.org |

Mechanistic Investigations and Advanced Theoretical Studies of Citalopram Nitrile Oxide Chemistry

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Citalopram (B1669093) Nitrile Oxide, these calculations would offer insights into its stability, electronic structure, and the energetics of its potential reactions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies on aryl nitrile oxides have provided significant insights into their stability and electronic characteristics. The electronic structure of a nitrile oxide is zwitterionic, which influences its reactivity. figshare.com The stability of substituted nitrile oxides is influenced by the electronic nature of the substituents on the aryl ring.

Based on studies of various substituted nitrile oxides, the electronic properties of Citalopram Nitrile Oxide can be estimated. The following table presents representative data for the electronic chemical potential (μ) and chemical hardness (η) for a series of substituted nitrile oxides, which are key indicators of reactivity. sciforum.net

| Compound | μ (eV) | η (eV) |

| O₂NCNO | -5.97 | 4.70 |

| FCNO | -4.92 | 5.05 |

| NCCNO | -5.26 | 6.09 |

| CNCNO | -4.84 | 5.96 |

| ClCNO | -4.26 | 5.98 |

| BrCNO | -4.15 | 5.83 |

| HCNO | -3.40 | 7.94 |

| MeCNO | -2.90 | 7.66 |

| EtCNO | -2.91 | 7.51 |

| Data sourced from a DFT study on substituted nitrile oxides. sciforum.net |

Ab initio calculations, which are based on first principles without the inclusion of experimental data, are crucial for determining the energetics of reaction pathways and the stability of intermediates. For reactions involving nitrile oxides, such as 1,3-dipolar cycloadditions, ab initio methods like Møller-Plesset perturbation theory (MP2, MP3, MP4) and Coupled Cluster (CCSD(T)) are employed to calculate activation energies and reaction energies. acs.orgresearchgate.net

Studies on the cycloaddition of formonitrile oxide have shown that the inclusion of electron correlation is critical for accurately predicting activation energies. acs.org For instance, MP4 calculations significantly lower the activation barriers compared to lower levels of theory. acs.org In the context of this compound, ab initio calculations would be essential to map the potential energy surface for its reactions, identifying the most likely intermediates and transition states.

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Transition State Analysis and Reaction Pathways

Understanding the transition states and reaction pathways is key to elucidating the mechanism of a chemical reaction. For nitrile oxides, a central question is whether their reactions, particularly cycloadditions, proceed through a concerted or a stepwise mechanism.

The mechanism of 1,3-dipolar cycloadditions of nitrile oxides has been a subject of debate, with evidence supporting both concerted and stepwise pathways depending on the reactants and conditions. rhhz.net A concerted mechanism involves a single transition state where both new bonds are formed simultaneously, although not necessarily at the same rate (asynchronous). beilstein-journals.orgbohrium.com A stepwise mechanism, on the other hand, involves the formation of a diradical or zwitterionic intermediate. rhhz.netcsic.es

Theoretical studies on various nitrile oxides have shown that many cycloadditions proceed via a concerted, asynchronous mechanism. researchgate.netbohrium.com However, for certain substrates, particularly those that can stabilize a radical or ionic intermediate, a stepwise pathway can become competitive or even dominant. rhhz.netresearchgate.net For this compound, the specific electronic and steric effects of its bulky substituent would play a decisive role in favoring one pathway over the other.

Intrinsic Reaction Coordinate (IRC) calculations are performed to map the reaction pathway from a transition state down to the reactants and products, confirming that the located transition state indeed connects the intended species. bohrium.comscielo.br IRC analysis provides a detailed picture of the geometric and energetic changes along the reaction coordinate. nih.gov For the reactions of nitrile oxides, IRC calculations have been used to verify the nature of the transition state and to visualize the bond-forming and bond-breaking processes, confirming the concerted or stepwise nature of the mechanism. bohrium.comnih.gov

Elucidation of Concerted vs. Stepwise Mechanisms

Reactivity Index Analysis (e.g., Electrophilicity, Nucleophilicity, Global and Local Reactivity Descriptors)

Reactivity indices derived from conceptual DFT are powerful tools for predicting and understanding the reactivity of molecules.

Global reactivity descriptors such as electrophilicity (ω) and nucleophilicity (N) provide a quantitative measure of a molecule's ability to accept or donate electrons, respectively. The electrophilicity index allows for the classification of molecules as strong, moderate, or marginal electrophiles. sciforum.net Similarly, the nucleophilicity scale helps in categorizing the nucleophilic power of a species. sciforum.net

The table below presents the global electrophilicity (ω) and nucleophilicity (N) indices for a range of substituted nitrile oxides. sciforum.net

| Compound | ω (eV) | N (eV) |

| O₂NCNO | 3.79 | 0.80 |

| FCNO | 2.40 | 1.67 |

| NCCNO | 2.27 | 0.82 |

| CNCNO | 1.96 | 1.30 |

| ClCNO | 1.52 | 1.87 |

| BrCNO | 1.48 | 2.06 |

| HCNO | 0.73 | 1.75 |

| MeCNO | 0.55 | 2.39 |

| EtCNO | 0.56 | 2.46 |

| Data sourced from a DFT study on substituted nitrile oxides. sciforum.net |

From this data, it is evident that electron-withdrawing groups (like NO₂) increase the electrophilicity of the nitrile oxide, while electron-donating groups (like Me and Et) enhance its nucleophilicity. sciforum.net Based on its structure, this compound, with its complex aryl substituent, would have its electrophilic and nucleophilic character modulated, which in turn would govern its reactivity in polar reactions.

Local reactivity descriptors, such as the Fukui functions and local electrophilicity/nucleophilicity Parr functions, are used to predict the most reactive sites within a molecule. bohrium.comnih.gov For a nitrile oxide, these indices would identify the carbon and oxygen atoms of the nitrile oxide moiety as the primary sites for electrophilic and nucleophilic attack, respectively, guiding the regioselectivity of its reactions. mdpi.comscielo.org.mx

Solvent Effects on Reactivity, Regioselectivity, and Stereoselectivity

The solvent environment can profoundly influence the course of chemical reactions involving nitrile oxides, particularly in [3+2] cycloaddition reactions. These effects stem from the differential stabilization of the ground states (reactants) and the transition states by the solvent. The polarity, polarizability, and specific interactions (like hydrogen bonding) of the solvent can alter the energy barriers, thereby affecting reaction rates (reactivity) and the distribution of products (selectivity). scielo.bracs.org

Research Findings on Solvent Effects in Nitrile Oxide Cycloadditions

Reactivity: Theoretical studies, often employing Density Functional Theory (DFT) with solvent models like the Polarizable Continuum Model (PCM), have shown that the influence of solvent on reaction rates depends heavily on the nature of the reactants. scielo.brresearchgate.net For 1,3-dipolar cycloadditions between nitrile oxides and various dipolarophiles, the polarity of the transition state is a key determinant. scielo.br

Polar vs. Nonpolar Reactions: If a reaction proceeds through a highly polar transition state, increasing the solvent's polarity (i.e., higher dielectric constant) will stabilize the transition state more than the reactants, thus lowering the activation energy and accelerating the reaction. scielo.br Conversely, for reactions with nonpolar character, where there is minimal charge separation in the transition state, solvent effects on reactivity are often small. acs.orgfigshare.com

Specific Interactions: In some cases, specific solvent interactions like hydrogen bonding can play a crucial role. For instance, reactions involving electron-rich dipolarophiles have been observed to be significantly faster in water than in most organic solvents, an effect attributed to both the high polarity and hydrogen-bonding capabilities of water. scielo.br

Regioselectivity: Regioselectivity in nitrile oxide cycloadditions—the preferential formation of one constitutional isomer over another (e.g., 3,4- vs. 3,5-substituted isoxazolines)—can also be strongly modulated by the solvent. researchgate.net

Influence of Polarity: The regioselectivity is dictated by the relative energy barriers of the competing transition states leading to the different regioisomers. If these transition states have different polarities, a change in solvent can alter their relative energies. Research on benzonitrile (B105546) oxide has demonstrated that for certain reactions, the formation of the 3,5-regioisomer is accelerated by increasing solvent polarity because its corresponding transition state possesses a larger polar character than the transition state leading to the 3,4-isomer. scielo.br

FMO Theory and Solvent Effects: While Frontier Molecular Orbital (FMO) theory is often used to predict the favored regioisomer in the gas phase, solvent effects can sometimes override these predictions by selectively stabilizing a transition state that is otherwise electronically disfavored. researchgate.net

Stereoselectivity: Stereoselectivity, the preferential formation of one stereoisomer, can also be influenced by the solvent. In intramolecular nitrile oxide cycloadditions, the solvent can affect the conformational preferences of the tether connecting the nitrile oxide and the dipolarophile, thereby influencing the facial selectivity of the cycloaddition. rsc.org Theoretical studies on other cycloadditions have shown that the inclusion of solvent effects in calculations can change the predicted favored diastereomer by altering the relative energies of the syn and anti approach modes. acs.org

Illustrative Data

Since no experimental or theoretical data exists for this compound, the following table provides a hypothetical illustration based on general findings for other nitrile oxides, such as benzonitrile oxide reacting with an electron-deficient alkene. scielo.brresearchgate.net This table demonstrates how solvent polarity might influence the regioselectivity of a [3+2] cycloaddition reaction.

| Solvent | Dielectric Constant (ε) | Activation Energy (ΔG‡) for 3,5-isomer (kcal/mol) | Activation Energy (ΔG‡) for 3,4-isomer (kcal/mol) | Predicted Regioisomeric Ratio (3,5- : 3,4-) |

|---|---|---|---|---|

| Benzene | 2.3 | 25.0 | 24.5 | 35 : 65 |

| Dichloromethane (DCM) | 8.9 | 23.8 | 23.9 | 52 : 48 |

| Acetonitrile (B52724) | 37.5 | 22.5 | 23.5 | 85 : 15 |

| Water | 80.1 | 20.1 | 22.0 | 97 : 3 |

Advanced Spectroscopic and Analytical Methodologies for Citalopram Nitrile Oxide Research

In Situ Spectroscopic Characterization of Transient Nitrile Oxide Species

Given that most nitrile oxides are unstable intermediates, they are typically generated in situ for immediate use in reactions. beilstein-journals.orgrushim.ru The direct observation and characterization of these transient species are crucial for understanding their electronic structure, stability, and reactivity. This is accomplished using time-resolved spectroscopic techniques that can capture information on very short timescales. researchgate.netyoutube.com

Time-Resolved Infrared (TRIR) Spectroscopy: TRIR spectroscopy is a powerful tool for detecting and monitoring transient species. researchgate.netacs.org For Citalopram (B1669093) Nitrile Oxide, the characteristic stretching vibration of the nitrile oxide group (–C≡N⁺–O⁻) would be a key diagnostic signal. This absorption typically appears in a spectral region distinct from other functional groups, often around 2300 cm⁻¹. acs.org By monitoring the appearance and decay of this specific IR band over time, researchers could determine the rate of formation of Citalopram Nitrile Oxide from its precursor (e.g., the corresponding aldoxime) and its rate of consumption in subsequent reactions, such as cycloadditions. researchgate.net

Time-Resolved NMR Spectroscopy: While less common for highly reactive intermediates due to longer acquisition times, time-resolved NMR spectroscopy can provide invaluable structural information. For a transient species like this compound, ¹³C NMR would be particularly informative. The carbon atom of the nitrile oxide group has a characteristic chemical shift, which has been reported in the range of 35-40 ppm for some nitrile oxides, though it can be influenced by the molecular structure. nsf.govresearchgate.net Evidence for the formation of a nitrile oxide intermediate has been substantiated by detecting a new absorption in the ¹³C NMR spectrum that is consistent with the nitrile oxide carbon. nsf.gov

UV-Vis Spectroscopy: Nitrile oxides can exhibit electronic transitions that are detectable by UV-Vis spectroscopy. The formation and decay of the nitrile oxide intermediate can be monitored by observing changes in the UV-Vis spectrum over time. nih.govresearchgate.net For instance, pseudo-first-order kinetics for the reaction of a nitrile oxide can be determined by following the decay of its absorbance at a specific wavelength. nih.gov This technique is particularly useful for kinetic studies of cycloaddition reactions, providing data on reaction rates and the influence of different substituents on reactivity.

| Spectroscopic Technique | Anticipated Observation for this compound | Information Gained |

| Time-Resolved IR | Appearance and decay of a unique band around 2300 cm⁻¹ | Confirmation of formation, kinetic data on formation and consumption |

| Time-Resolved ¹³C NMR | A characteristic signal for the nitrile oxide carbon atom | Structural confirmation, electronic environment of the nitrile oxide |

| Time-Resolved UV-Vis | Changes in absorbance at a specific wavelength | Kinetic data of cycloaddition reactions, reaction rates |

High-Resolution Mass Spectrometry for Detection of Reaction Intermediates and Products

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the study of nitrile oxide reactions, offering the ability to determine the elemental composition of molecules with high accuracy. tandfonline.comnih.gov This is crucial for identifying not only the final, stable products but also for detecting fleeting reaction intermediates that may be present in low concentrations. researchgate.netrsc.orgsci-hub.se

In the context of this compound, HRMS would be used to confirm the mass of the stable cycloadducts formed from its reaction with various dipolarophiles. For example, in a [3+2] cycloaddition reaction, the resulting isoxazoline (B3343090) or isoxazole (B147169) derivatives would be analyzed by HRMS to confirm their elemental composition, which would correspond to the sum of the atoms from this compound and the reacting alkene or alkyne. mdpi.comclockss.org The high mass accuracy of techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer allows for the unambiguous identification of the desired products. clockss.orgresearchgate.net

Furthermore, HRMS can sometimes provide evidence for the existence of transient intermediates. By carefully controlling the reaction conditions and using soft ionization techniques, it might be possible to detect the protonated molecular ion of this compound itself or other short-lived species in the reaction pathway. rsc.org

| Analytical Target | HRMS Application | Example Finding |

| Stable Cycloadducts | Accurate mass measurement to confirm elemental composition. | Observed m/z matches the calculated exact mass for the expected isoxazoline derivative. clockss.org |

| Reaction Intermediates | Detection of low-concentration, transient species. | An intermediate was detected by HRMS, providing mechanistic insight. sci-hub.se |

| Purity Assessment | Identification of byproducts and impurities. | HRMS analysis confirmed the molecular formula of synthesized compounds. nih.gov |

Chromatographic and Separation Techniques for Isolation and Purity Assessment

The synthesis of isoxazolines and isoxazoles from nitrile oxide cycloadditions often results in a mixture of products, including regioisomers and unreacted starting materials. mdpi.com Therefore, robust chromatographic techniques are essential for the isolation and purification of the desired compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, quantification, and purification of reaction products in nitrile oxide chemistry. mdpi.comnih.gov For the analysis of reactions involving this compound, a reversed-phase HPLC method, likely using a C18 column, would be developed. nih.govvedomostincesmp.ru The mobile phase would consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, with the gradient and pH optimized to achieve good separation of the citalopram-derived isoxazolines from starting materials and byproducts. nih.gov HPLC can also be used for purity assessment of the precursors to this compound, such as the corresponding aldoxime. sarpublication.com

Column Chromatography: For the preparative scale isolation of the stable cycloadducts of this compound, silica (B1680970) gel column chromatography is the standard method. mdpi.comclockss.org The choice of eluent (typically a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate) is critical to effectively separate compounds with different polarities. oup.com In some cases, the separation of isomeric products can be challenging, leading to potential losses during purification. mdpi.com

Thin-Layer Chromatography (TLC): TLC is used for rapid monitoring of the progress of a reaction. sarpublication.com By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, the formation of the product (which will have a different Rf value than the starting materials) can be visualized, often under UV light. clockss.org

| Technique | Application in this compound Research | Purpose |

| HPLC | Separation and quantification of reaction products. | Purity assessment, isolation of specific isomers. nih.gov |

| Column Chromatography | Preparative scale purification of stable cycloadducts. | Obtaining pure samples of citalopram-derived isoxazolines for further study. mdpi.com |

| TLC | Monitoring reaction progress. | Determining reaction completion and identifying the number of products formed. sarpublication.com |

X-ray Crystallography for Structural Elucidation of Stable Cycloaddition Adducts

While the transient nature of this compound itself precludes its study by X-ray crystallography, this technique is the gold standard for the unambiguous determination of the three-dimensional structure of its stable cycloaddition products. tandfonline.comiucr.orgrsc.org

If a cycloaddition reaction involving this compound yields a crystalline isoxazoline or isoxazole derivative, single-crystal X-ray diffraction analysis can provide precise information about its molecular geometry. This includes bond lengths, bond angles, and the relative stereochemistry of the newly formed heterocyclic ring. iucr.orgacs.org Such data is crucial for confirming the regioselectivity and stereoselectivity of the cycloaddition reaction. mdpi.com The crystal structure can reveal the exact spatial arrangement of the citalopram moiety relative to the isoxazoline ring, which can be important for understanding its potential interactions in a biological context. The structures of numerous isoxazoline derivatives have been confirmed by this method. nih.goviucr.orgresearchgate.net

| Crystallographic Data | Significance for this compound Adducts |

| Unit Cell Dimensions | Basic crystallographic parameters of the solid-state structure. iucr.org |

| Space Group | Symmetry of the crystal lattice. iucr.org |

| Bond Lengths and Angles | Confirms the covalent structure and identifies any unusual geometric features. iucr.org |

| Torsional Angles | Defines the conformation of the molecule in the solid state. |

| Stereochemistry | Unambiguously determines the relative and absolute configuration of chiral centers. acs.org |

Application of Citalopram Nitrile Oxide Chemistry in the Synthesis of Complex Heterocyclic Architectures and Analogues

Divergent Synthetic Pathways to Chemically Related Scaffolds

The transformation of the 5-cyano group of citalopram (B1669093) into a nitrile oxide functionality would unlock a plethora of divergent synthetic pathways. The generation of Citalopram Nitrile Oxide, presumably through the oxidation of the corresponding aldoxime, would create a highly reactive 1,3-dipole. This intermediate could then be trapped with a wide array of dipolarophiles, leading to the synthesis of novel C-5 substituted citalopram analogues with a five-membered heterocyclic ring.

The versatility of this approach lies in the diversity of the dipolarophiles that can be employed. For instance, reaction with alkenes would yield isoxazolines, while alkynes would produce isoxazoles. beilstein-journals.orgcdnsciencepub.com These initial cycloadducts can serve as stable final compounds or as intermediates for further transformations. The isoxazoline (B3343090) and isoxazole (B147169) rings are privileged structures in medicinal chemistry, known to be present in various biologically active compounds.

Furthermore, the reaction of this compound with other unsaturated systems could lead to even more complex scaffolds. For example, cycloaddition with nitriles could afford 1,2,4-oxadiazoles, and reactions with thiocyanates could yield 1,2,4-oxadiazole-5-thiones. thieme-connect.com The intramolecular variant of the nitrile oxide cycloaddition (INOC) reaction also presents an intriguing possibility. If a suitable dipolarophile is present elsewhere in a modified citalopram structure, an intramolecular cycloaddition could lead to the formation of fused or bridged polycyclic systems, dramatically increasing the structural complexity and rigidity of the resulting molecule. ijpcbs.com

A hypothetical reaction scheme illustrating these divergent pathways is presented below:

Table 1: Hypothetical Divergent Synthetic Pathways from this compound

| Dipolarophile | Resulting Heterocycle | Potential Scaffold |

| Alkene (R-CH=CH₂) | Isoxazoline | Citalopram-5-(isoxazolin-3-yl) derivative |

| Alkyne (R-C≡CH) | Isoxazole | Citalopram-5-(isoxazol-3-yl) derivative |

| Nitrile (R-C≡N) | 1,2,4-Oxadiazole | Citalopram-5-(1,2,4-oxadiazol-3-yl) derivative |

| Thiocyanate (R-S-C≡N) | 1,2,4-Oxadiazole-5-thione | Citalopram-5-(1,2,4-oxadiazole-5-thion-3-yl) derivative |

| Intramolecular Alkene | Fused/Bridged Isoxazoline | Polycyclic Citalopram Analogue |

Scaffold Diversity Generation Utilizing Nitrile Oxide Cycloadditions

The 1,3-dipolar cycloaddition of this compound offers a powerful tool for generating significant scaffold diversity from a single precursor. The regioselectivity and stereoselectivity of these reactions can often be controlled, allowing for the synthesis of specific isomers. cdnsciencepub.com By systematically varying the dipolarophile, a library of novel citalopram analogues with diverse physicochemical properties can be rapidly assembled.

The isoxazoline and isoxazole rings formed through these cycloadditions are not merely passive linkers. They can act as bioisosteres for other functional groups and can be further functionalized. For example, the N-O bond of the isoxazoline ring can be cleaved reductively to yield γ-amino alcohols, which are valuable synthetic intermediates. cdnsciencepub.com This adds another layer of diversity, as the initial cycloadducts can be converted into a range of acyclic and cyclic structures.

The following table showcases a selection of potential dipolarophiles and the corresponding diverse scaffolds that could be generated from this compound.

Table 2: Scaffold Diversity from this compound Cycloadditions

| Dipolarophile Type | Example | Resulting Scaffold Feature |

| Electron-deficient alkene | Acrylonitrile | Isoxazoline with a cyanoethyl substituent |

| Electron-rich alkene | Ethyl vinyl ether | Isoxazoline with an ethoxy substituent |

| Strained alkene | Norbornene | Tricyclic fused isoxazoline |

| Terminal alkyne | Phenylacetylene | Isoxazole with a phenyl substituent |

| Internal alkyne | Dimethyl acetylenedicarboxylate | Isoxazole with two methoxycarbonyl substituents |

The generation of such a diverse library of compounds from a common intermediate like this compound would be highly advantageous for structure-activity relationship (SAR) studies, enabling a thorough exploration of the chemical space around the C-5 position of the citalopram core.

Development of Novel Building Blocks and Linkers via Nitrile Oxide Reactions

The cycloadducts derived from this compound can also be envisioned as novel bifunctional building blocks or linkers for further chemical elaboration. The isoxazole or isoxazoline moiety can serve as a stable core, and functional groups on the dipolarophile or further modifications of the citalopram scaffold can be used as handles for subsequent reactions.

For example, a dipolarophile containing a terminal alkyne could be used in the cycloaddition, and the resulting isoxazole could then be subjected to a "click" reaction (e.g., a copper-catalyzed azide-alkyne cycloaddition) to attach another molecular fragment. This would allow for the modular construction of highly complex molecules.

Moreover, the nitrile oxide itself can be considered a reactive linker. If a molecule containing a nitrile oxide precursor (like a nitroalkane or an aldoxime) is coupled to another molecule containing a dipolarophile, an intramolecular cycloaddition can be triggered to form a stable heterocyclic linker in situ. This strategy could be employed to create novel bivalent ligands or PROTACs (Proteolysis Targeting Chimeras) based on the citalopram scaffold.

Table 3: Potential Applications of this compound-Derived Products as Building Blocks

| Derived Building Block | Potential Subsequent Reaction | Application |

| Citalopram-isoxazole-alkyne | Azide-alkyne "click" chemistry | Synthesis of bivalent ligands |

| Citalopram-isoxazoline-ester | Amide bond formation | Attachment of peptides or other biomolecules |

| Citalopram-isoxazole-boronic ester | Suzuki coupling | Synthesis of biaryl-linked citalopram analogues |

| Dihydroxylated citalopram-isoxazoline | Cleavage to form diol | Chiral ligand synthesis |

Chiral Nitrile and Derivative Synthesis Strategies

Citalopram is a chiral molecule, with the (S)-enantiomer (escitalopram) being the therapeutically active form. wikipedia.orgwikipedia.org Therefore, any synthetic strategy aimed at producing novel analogues should ideally be enantioselective to allow for the evaluation of individual stereoisomers. This necessitates the development of methods for the synthesis of chiral nitrile-containing precursors or the enantioselective introduction of the nitrile group or its precursor.

Several strategies for the enantioselective synthesis of chiral nitriles have been reported in the literature. ntu.edu.sgnih.gov These include the use of chiral catalysts in cyanation reactions or the enzymatic resolution of racemic intermediates. acs.orgbohrium.com For instance, the enantioselective synthesis of chiral β-hydroxy nitriles has been achieved through the enzymatic ring-opening of epoxides. acs.orgbohrium.com

In the context of citalopram, a key intermediate is often a chiral diol, which is then cyclized to form the dihydroisobenzofuran ring. nih.gov The enantiomers of this diol can be resolved using chiral acids. nih.gov An alternative approach would be to develop an asymmetric synthesis of a chiral precursor already containing the nitrile group or a group that can be readily converted to a nitrile. Recent advances in catalysis have enabled the enantioselective synthesis of acyclic nitriles with α-all-carbon quaternary stereocenters, which could be applicable to the synthesis of citalopram analogues. ntu.edu.sgacs.org

Table 4: Strategies for Chiral Synthesis in the Context of Citalopram Analogues

| Strategy | Description | Relevance to this compound |

| Chiral Resolution | Separation of enantiomers of a racemic intermediate, such as a diol precursor to citalopram. nih.gov | Would allow for the synthesis of enantiomerically pure this compound. |

| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity in a key bond-forming reaction. | Could be used to synthesize a chiral nitrile-containing building block for the citalopram core. |

| Enzymatic Methods | Utilization of enzymes for kinetic resolution or asymmetric synthesis. acs.orgbohrium.com | Could provide an environmentally friendly route to chiral precursors. |

| Chiral Pool Synthesis | Starting from a readily available enantiomerically pure natural product. | Less common for citalopram synthesis but a viable general strategy. |

The ability to synthesize enantiomerically pure this compound would be crucial for understanding the structure-activity relationships of the resulting heterocyclic analogues at a stereochemical level.

Challenges and Future Directions in the Academic Research of Citalopram Nitrile Oxide Chemistry

Development of More Efficient and Environmentally Benign Nitrile Oxide Generation Methods

A significant challenge in working with nitrile oxides, including the prospective Citalopram (B1669093) Nitrile Oxide, is their inherent instability, which often necessitates in situ generation. d-nb.info Traditional methods for generating nitrile oxides, such as the dehydrohalogenation of hydroximoyl chlorides with a base, are effective but can suffer from drawbacks related to the use of halogenated precursors and the generation of stoichiometric byproducts. acs.org

Future research must prioritize the development of greener and more efficient protocols. Oxidative methods starting from the corresponding aldoxime (which could be derived from a citalopram aldehyde precursor) are a promising avenue. Recent advancements have focused on using environmentally friendly terminal oxidants. For instance, a protocol utilizing NaCl/Oxone for the oxidation of various aldoximes has been reported as a green and user-friendly method for the in situ generation of nitrile oxides. acs.orgtandfonline.com Another innovative approach involves the use of hypervalent iodine catalysts with Oxone as the terminal oxidant, a method that has proven effective for generating nitrile oxides for subsequent cycloaddition reactions. organic-chemistry.org The application of such methods to a potential citalopram aldoxime precursor would represent a significant step towards a more sustainable synthetic route to Citalopram Nitrile Oxide.

Table 1: Comparison of Selected Nitrile Oxide Generation Methods

| Method | Precursor | Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Dehydrohalogenation | Hydroximoyl chloride | Triethylamine (B128534) | Well-established, high yield | Requires halogenated precursor, stoichiometric base |

| Oxidation of Aldoxime | Aldoxime | NaCl, Oxone, Na2CO3 | Green, wide substrate scope acs.orgtandfonline.com | May require optimization for complex substrates |

| Catalytic Oxidation | Aldoxime | Catalytic Iodoarene, Oxone | Catalytic, environmentally benign oxidant organic-chemistry.org | Catalyst cost and stability can be a factor |

| Dehydration | Primary Nitroalkane | Phenyl isocyanate, Et3N | Useful for aliphatic nitrile oxides rushim.ru | Reagents can be hazardous |

Advancements in Catalytic Asymmetric Nitrile Oxide Cycloadditions for Enantiopure Product Synthesis

The 1,3-dipolar cycloaddition of nitrile oxides with alkenes is a powerful tool for constructing 2-isoxazoline rings, which are valuable heterocyclic scaffolds. scielo.br Given that citalopram is a chiral molecule, controlling the stereochemistry of cycloaddition reactions involving this compound is of paramount importance for synthesizing enantiopure products. The development of catalytic asymmetric versions of these cycloadditions remains a significant challenge in the broader field of nitrile oxide chemistry. acs.org

Future advancements in this area will likely rely on the design and application of novel chiral Lewis acid catalysts. While successful examples exist for other nitrile oxides, achieving high enantioselectivity can be difficult due to the linear structure of the nitrile oxide and its potential to coordinate strongly with the catalyst. acs.org One successful strategy has involved the use of a catalytic amount of diisopropyl tartrate as a chiral auxiliary in the reaction of nitrile oxides with allyl alcohols, achieving high enantioselectivity. oup.comoup.comresearchgate.net Another approach has utilized chiral copper(II)-diamine complexes to catalyze the enantioselective [3+2] cycloaddition between nitrile oxides and α-keto ester enolates. nih.gov Adapting these catalytic systems to control the facial selectivity of cycloadditions onto various dipolarophiles using the sterically demanding this compound as the dipole will be a key research focus.

Exploration of Unconventional Reactivity Modes and Complex Transformations

While the [3+2] cycloaddition is the most well-known reaction of nitrile oxides, exploring their less common reactivity patterns could lead to the discovery of novel molecular architectures based on the citalopram framework. The regioselectivity of nitrile oxide cycloadditions is generally predictable based on frontier molecular orbital (FMO) theory, but exceptions and "unusual" regioselectivities have been observed, particularly with electronically complex or sterically hindered dipolarophiles. acs.orgacs.org